methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate

Description

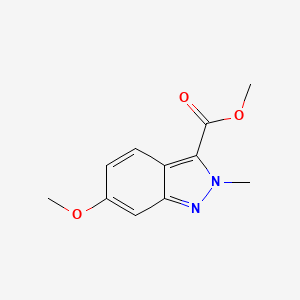

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (CAS: 1150618-48-6) is a substituted indazole derivative with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . The compound features a methoxy group at the 6-position, a methyl group at the 2-position, and a methyl ester at the 3-position of the indazole core (Figure 1). It is primarily used in laboratory settings for chemical synthesis and pharmaceutical research, with a minimum purity of 95% .

Properties

CAS No. |

1150618-48-6 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 6-methoxy-2-methylindazole-3-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-13-10(11(14)16-3)8-5-4-7(15-2)6-9(8)12-13/h4-6H,1-3H3 |

InChI Key |

UWDSVCGWCGJJRK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core . For instance, a copper(II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can yield the desired indazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, solvent-free and catalyst-free methods are being explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds within the indazole family can inhibit cancer cell proliferation by targeting specific biochemical pathways. For instance, studies have demonstrated that derivatives of indazole exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to potential applications in treating neurological disorders such as depression and anxiety.

Synthesis and Development

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include nucleophilic substitution reactions and decarboxylation processes that enhance the yield and purity of the final product. For example, a recent study highlighted an efficient synthesis method that maximized the yield through regioselective nucleophilic substitutions .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound in inhibiting the growth of breast cancer cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways, underscoring its potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers administered this compound to animal models exhibiting anxiety-like behaviors. The compound demonstrated anxiolytic effects comparable to standard treatments, suggesting its potential for further development as a therapeutic agent for anxiety disorders .

Data Tables

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties

- Storage : Requires protection from light and moisture, with recommended storage in inert environments .

- Safety : Classified with hazard codes H315 (skin irritation) and H319 (serious eye irritation), necessitating precautions such as gloves and eye protection during handling .

- Commercial Availability: Distributed under the brand Chemos® (Product No. A0180704) for industrial and academic research purposes .

Comparison with Similar Compounds

Substituted indazole derivatives are pivotal in medicinal chemistry and materials science. Below is a detailed comparison of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate with structurally related compounds, focusing on their chemical properties, applications, and substituent effects.

Structural Analogues and Their Properties

Biological Activity

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.22 g/mol. Its structure includes:

- A methoxy group at the 6-position.

- A methyl group at the 2-position.

- A carboxylate ester at the 3-position.

These functional groups are crucial for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit anticancer properties . The compound interacts with specific enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth. For instance, studies have shown that related indazole compounds can inhibit various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity . Indazole derivatives have been reported to inhibit key inflammatory pathways, including those mediated by NF-kB and MAPK signaling. This suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Effects

This compound has shown potential antimicrobial activity against various pathogens. Its structural features may enhance its ability to penetrate microbial membranes, making it a candidate for further exploration in antimicrobial therapies.

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Interaction : Its functional groups enhance binding affinity to receptors associated with inflammation and cancer progression, facilitating therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common methods include:

- Cyclization of 2-Azidobenzaldehydes with Amines : This method yields the indazole ring structure.

- Oxidation and Substitution Reactions : These can introduce various functional groups, enhancing the compound's biological activity .

Summary of Synthesis Techniques

| Synthesis Method | Description |

|---|---|

| Cyclization with Amines | Forms the indazole ring from azidobenzaldehydes. |

| Oxidation | Produces hydroxylated derivatives that may exhibit different reactivity. |

| Substitution Reactions | Introduces functional groups to improve solubility and activity. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Antitumor Activity : A study demonstrated that indazole derivatives showed significant inhibition of various cancer cell lines, with IC50 values indicating potent anticancer effects .

- Anti-inflammatory Effects : Research highlighted the compound's ability to inhibit NF-kB/AP-1 pathways, suggesting potential use in treating inflammatory conditions .

- Antimicrobial Activity : Investigations into the antimicrobial properties revealed effectiveness against specific bacterial strains, warranting further exploration in infectious disease treatment.

Q & A

Basic Question: What are the common synthetic routes for methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate?

Answer:

The synthesis of indazole derivatives typically involves cyclization and esterification steps. For example, analogous compounds like methyl benzoxazole carboxylates are synthesized by refluxing 3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . Adapting this method, this compound could be synthesized by reacting a substituted indazole precursor with methyl chloroformate under basic conditions. Hydrazine hydrate has also been used in ethanol reflux for similar heterocyclic systems, suggesting its utility in introducing amino or carbonyl groups .

Basic Question: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and indazole ring integrity. For example, NMR can resolve methoxy and methyl protons.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% as per standards in similar compounds) .

- X-ray Crystallography: Using SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and confirm stereochemistry .

- Thin-Layer Chromatography (TLC): For monitoring reaction progress and purity during synthesis .

Advanced Question: How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation?

Answer:

Discrepancies may arise from tautomerism or isotopic patterns. Strategies include:

- Cross-Validation: Use -NMR DEPT experiments to distinguish carbonyl carbons from aromatic signals.

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and rule out adducts or impurities.

- Dynamic NMR Studies: For detecting tautomeric equilibria, as seen in indazole derivatives with labile protons .

Advanced Question: What experimental strategies optimize the synthesis yield of this compound?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst Screening: Acidic catalysts like boron trifluoride etherate have been effective in cyclizing similar heterocycles .

- Design of Experiments (DoE): Systematic variation of temperature, stoichiometry, and reaction time, as applied in environmental chemical studies .

Basic Question: How can researchers assess the purity and stability of this compound under storage conditions?

Answer:

- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–3 months, analyzing degradation via HPLC .

- Thermogravimetric Analysis (TGA): To determine decomposition temperatures and hygroscopicity.

- Karl Fischer Titration: For quantifying water content in stored samples .

Advanced Question: What methodologies are recommended for studying the environmental fate of this compound?

Answer:

Adopt frameworks like Project INCHEMBIOL , which evaluates:

- Partitioning: Measure log (octanol-water) to predict bioavailability.

- Biotic/Abiotic Degradation: Use OECD 301F (ready biodegradability) or hydrolytic studies at varying pH .

- Ecotoxicity: Test acute toxicity in Daphnia magna or algae, following OECD 202/201 guidelines.

Advanced Question: How can researchers employ SHELX software to determine the crystal structure of this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution: Apply SHELXD for phase problem resolution via dual-space methods.

- Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.